1-(4-bromo-1H-pyrrol-2-yl)ethanone
Overview
Description
1-(4-bromo-1H-pyrrol-2-yl)ethanone is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
1-(4-bromo-1H-pyrrol-2-yl)ethanone derivatives have been investigated for their potential as antibacterial agents. A study by Chinnayya et al. (2022) synthesized novel derivatives and evaluated their antibacterial activity. This research highlights the compound's potential in contributing to the development of new classes of antibacterial agents (Chinnayya, S. S., Gowd, V. S., Rao, B. D., Rao, N. K., & Shaik, L., 2022).
Synthesis Studies
Studies have also focused on the synthesis of similar compounds, such as 1-(6-Bromo-pyridin-3-yl)-ethanone, exploring different synthesis methods. Zeng-sun Jin (2015) researched this compound's synthesis via reactions of Magnesium halide exchange and nucleophilic substitution (Jin, Z.-s., 2015).
Quantum Mechanical Modeling
Quantum mechanical modeling has been applied to analyze the structural and vibrational properties of similar compounds, such as 1-5-(difluoromethyl-1H-pyrrol-2-yl-) ethanone. Cataldo et al. (2014) used hybrid B3LYP/6-31G* method for this purpose, providing insights into the theoretical aspects of these compounds (Cataldo, P. G., Castillo, M. V., Br, S., & An, 2014).
Antiangiogenic and Tumor Growth Inhibition
Chandru et al. (2008) explored the antiangiogenic and growth inhibitory effects of novel substituted pyridine ethanone curcumin analogues against Ehrlich ascites tumor in vivo. This study contributes to the understanding of the compound's potential in cancer treatment (Chandru, H., Sharada, A., Kumar, C. A., & Rangappa, K., 2008).
Hydrogen-Bonding Patterns
Research by Balderson et al. (2007) focused on understanding the hydrogen-bonding patterns in enaminones, including compounds similar to this compound. This study adds to the knowledge of molecular interactions and structure (Balderson, J. L., Fernandes, M., Michael, J., & Perry, C. B., 2007).
Catalysis and Synthesis
Saeidian et al. (2013) reported a one-pot synthesis method for highly substituted pyrroles using nano copper oxide as an effective heterogeneous nanocatalyst. This research is significant for the development of efficient synthesis methods (Saeidian, H., Abdoli, M., & Salimi, R., 2013).
Corrosion Inhibition
Louroubi et al. (2019) synthesized a new pyrrole derivative and investigated its use as a corrosion inhibitor. This application demonstrates the compound's potential in industrial settings (Louroubi, A., Nayad, A., Hasnaoui, A., Hdoufane, I., Idouhli, R., Saadi, M., El Ammari, L., Abdessalam, A., Berraho, M., El Firdoussi, L., & Ali, M. A., 2019).
properties
IUPAC Name |
1-(4-bromo-1H-pyrrol-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4(9)6-2-5(7)3-8-6/h2-3,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEMOSATIHPLAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51333-64-3 | |
Record name | 1-(4-Bromo-1H-pyrrol-2-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51333-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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